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Executive Summary

Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) approved for both the
treatment and prevention of HIV-1 infection. It is available as a daily oral tablet and a long-
acting injectable (LAI) formulation administered monthly or every two months. The metabolism
of cabotegravir is primarily mediated by the polymorphic enzyme Uridine 5'-diphospho-
glucuronosyltransferase 1A1 (UGT1A1). Genetic variations in the UGT1A1 gene have been
shown to significantly influence cabotegravir pharmacokinetics, leading to inter-individual
variability in drug exposure. This guide provides an in-depth analysis of the pharmacogenomic
factors affecting cabotegravir metabolism, summarizes the quantitative impact of key genetic
variants, details relevant experimental methodologies, and explores the implications for clinical
response.

Cabotegravir Metabolism Pathway

Cabotegravir is predominantly cleared from the body through hepatic metabolism, with a minor
role for renal excretion. Unlike many other antiretrovirals, it is not a significant substrate,
inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system, which gives it a favorable
drug-drug interaction profile.

The primary metabolic pathway is glucuronidation, a Phase Il metabolic reaction. This process
is mainly carried out by the enzyme UGT1A1, with a smaller contribution from UGT1A9. This
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conjugation reaction converts cabotegravir into an inactive, more water-soluble ether
glucuronide metabolite (M1), which is then eliminated. The majority of an oral cabotegravir
dose is excreted in the feces as unchanged drug, with both the parent drug and its glucuronide
metabolite found in bile, suggesting potential enterohepatic recirculation.
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Figure 1: Primary metabolic pathway of cabotegravir in the liver.

Pharmacogenomics of UGT1A1 and Cabotegravir
Exposure

The UGT1A1 gene is highly polymorphic, with several known variants leading to reduced or
deficient enzyme activity. These genetic variations can significantly alter the metabolism of
UGT1A1 substrates, including cabotegravir.

Studies have investigated the impact of reduced-function alleles, such as UGT1A16,
UGT1A128, and UGT1A1*37, on cabotegravir pharmacokinetics. Individuals carrying these
alleles, who are predicted to have low UGT1A1 enzyme activity, exhibit moderately increased
plasma concentrations of cabotegravir compared to those with normal UGT1A1 function.

Statistically significant associations have been observed between UGT1A1 genotype and
cabotegravir pharmacokinetic parameters for both oral and LAI formulations. For oral
administration, individuals with low predicted UGT1AL1 activity showed increases in exposure
ranging from 28% to 50%. For the LAI formulation, the increases were more modest, ranging
from 16% to 24%. While these increases are statistically significant, they are not considered
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clinically relevant, and no dose adjustment based on UGT1A1 genotype is currently
recommended. A notable associated finding is a higher incidence of asymptomatic
hyperbilirubinemia (elevated total bilirubin) in individuals with reduced UGT1AL1 function,
without corresponding elevations in alanine aminotransferase (ALT), indicating no increased
risk of drug-induced liver injury.

Data Presentation: UGT1A1l Genotype and Cabotegravir
Pharmacokinetics

The following table summarizes the quantitative impact of genetically predicted low UGT1Al
activity on steady-state cabotegravir pharmacokinetic parameters.
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Fold-Increase

. (Low vs.
. Pharmacokinet
Formulation . Normal p-value Reference
ic Parameter
UGT1Al
Activity)
Cmax (Maximum
Oral (30 mg/day) ] 1.28 <0.05
Concentration)
AUCtau (Area
141 <0.05
Under the Curve)
Ctau (Trough
_ 1.50 <0.05
Concentration)
Long-Acting
] Cmax 1.18 <0.05
Injectable
AUCtau 1.16 <0.05
Ctau (at 48
1.24 <0.05
weeks)

Table 1: Effect of
Reduced
UGT1A1
Function on
Cabotegravir
Pharmacokinetic

Parameters.

Other Genetic Factors in Cabotegravir
Pharmacokinetics

While UGT1A1 is the most well-characterized genetic factor, preliminary studies have explored
the influence of other genes involved in drug metabolism and transport. A study involving 177
patients on long-acting cabotegravir and rilpivirine identified several potential associations
between genetic variants and drug concentrations at various time points.
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These findings suggest that transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast
Cancer Resistance Protein), as well as other metabolizing enzymes like CYP2C19, may play a
role in the inter-individual variability of cabotegravir exposure. However, these results are
preliminary and require further validation in larger cohorts.

Data Presentation: Other Potential Genetic Associations

The table below summarizes exploratory findings linking other genetic variants to cabotegravir
pharmacokinetic parameters.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Associated
Gene (Variant)  Time Point Pharmacokinet p-value Reference
ic Parameter

Intracellular
ABCB1 1236 ]
1 Month Cabotegravir 0.047
CT/ITT
Levels
Ratio of

Cabotegravir
CYP2C19*2 AA 3 Months 0.025
(Intracellular/Plas

ma)
Ratio of
UGT1AL1 (variant Cabotegravir
- 3 Months 0.009
not specified) (Intracellular/Plas
ma)
Ratio of
ABCG2 421 Cabotegravir
5 Months 0.020
CA/AA (Intracellular/Plas
ma)
] Plasma
UGT1AL1 (variant )
N 5 Months Cabotegravir 0.010
not specified)
Levels
Plasma
CYP2C19 ]
11 Months Cabotegravir 0.006
GA/AA
Levels
Table 2:

Exploratory
Genetic
Associations with
Cabotegravir
Pharmacokinetic

S.
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Pharmacogenomics and Cabotegravir Clinical
Response

The clinical response to cabotegravir is primarily determined by viral factors rather than host
genetics. The main predictors of virologic failure are the presence of baseline integrase
resistance-associated mutations (RAMs) and certain HIV-1 subtypes (e.g., A1/A6), which may
have a reduced susceptibility to the drug.

While host genetic factors like UGT1A1 status clearly affect drug exposure, a direct link to
treatment efficacy or failure has not been established. The modest increase in cabotegravir
concentrations in poor metabolizers is not associated with improved efficacy or a higher rate of
adverse events. Therefore, the current focus for personalizing cabotegravir therapy remains on
viral genotypic screening for resistance rather than host pharmacogenomic testing.
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Figure 2: Logical relationship from UGT1A1 genotype to pharmacokinetic outcome.

Key Experimental Protocols
Pharmacokinetic Analysis via LC-MS/MS

o Objective: To quantify cabotegravir concentrations in plasma.

e Methodology:

o Sample Preparation: Collect whole blood samples in K2ZEDTA tubes. Centrifuge at 1500 x
g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
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o Extraction: Perform protein precipitation by adding a volume of acetonitrile (containing an
internal standard, e.g., a stable isotope-labeled cabotegravir) to a plasma aliquot. Vortex
and centrifuge to pellet precipitated proteins.

o Analysis: Inject the supernatant onto a Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) system.

o Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g.,
water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate
cabotegravir from other plasma components.

o Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for
cabotegravir and the internal standard to ensure specificity and accurate quantification.

o Quantification: Generate a standard curve using calibrators of known concentrations to
calculate the concentration of cabotegravir in the unknown samples.

Genotyping of UGT1A1 and Other Variants

» Objective: To identify specific single nucleotide polymorphisms (SNPs) or other variants in
genes of interest.

e Methodology (Real-Time PCR):

o DNA Extraction: Isolate genomic DNA from whole blood or peripheral blood mononuclear
cells (PBMCs) using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue
Kit).

o Assay Preparation: Use pre-designed and validated TagMan SNP Genotyping Assays for
the specific variants of interest (e.g., for UGT1A128, CYP2C192, ABCB1 ¢.3435C>T).

o Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument. The assay
uses two allele-specific probes with different fluorescent reporter dyes.

o Data Analysis: Following amplification, the instrument measures the fluorescence from
each dye. The resulting allelic discrimination plot clusters samples into one of three
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groups: homozygous for allele 1, homozygous for allele 2, or heterozygous.
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Figure 3: Standard experimental workflow for a pharmacogenomic study.

Conclusion and Future Directions

The pharmacogenomics of cabotegravir are dominated by the influence of UGT1A1 gene
variants. Polymorphisms that reduce UGT1A1 enzyme function lead to a statistically significant
but clinically modest increase in cabotegravir exposure for both oral and long-acting injectable
formulations. Current evidence does not support dose adjustments based on UGT1A1 status.
The clinical response to cabotegravir is more closely linked to viral genetics, specifically pre-
existing integrase resistance mutations.

Future research should aim to validate the preliminary findings related to drug transporter
genes (ABCB1, ABCG2) and other metabolic enzymes (CYP2C19) in larger, more diverse
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patient populations. A deeper understanding of the interplay between multiple genetic factors
and their combined effect on cabotegravir pharmacokinetics could pave the way for more
personalized dosing strategies, particularly in special populations or in cases of unexplained
suboptimal drug exposure.

 To cite this document: BenchChem. [A Technical Guide to the Pharmacogenomics of
Cabotegravir Metabolism and Clinical Response]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8818010#pharmacogenomics-of-
cabotegravir-metabolism-and-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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